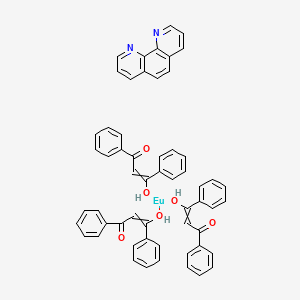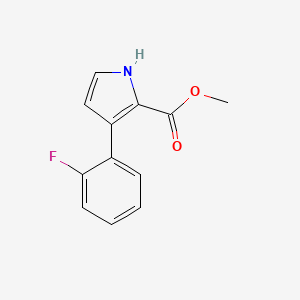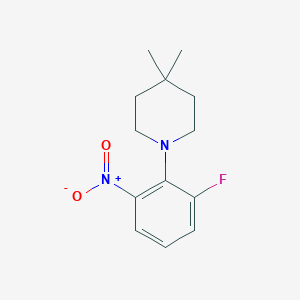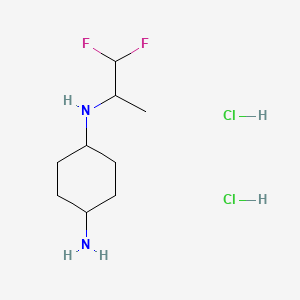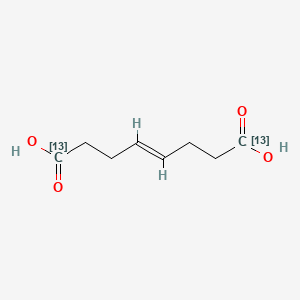![molecular formula C11H8ClN3 B13712375 6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32632787, also known as 2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine, is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique indeno-pyrimidine structure, which contributes to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-3-formylquinoline, the compound can be synthesized through a series of reactions involving amination and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indeno-pyrimidine oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine: shares similarities with other indeno-pyrimidine derivatives, such as 2-Amino-5H-indeno[1,2-d]pyrimidine and 2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine.
Uniqueness
What sets 2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine apart is its specific chlorine substitution, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H8ClN3 |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
6-chloro-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8ClN3/c12-9-3-1-2-7-8(9)4-6-5-14-11(13)15-10(6)7/h1-3,5H,4H2,(H2,13,14,15) |
Clave InChI |
XGZIBSWVJQHFQV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=C(N=C2C3=C1C(=CC=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)

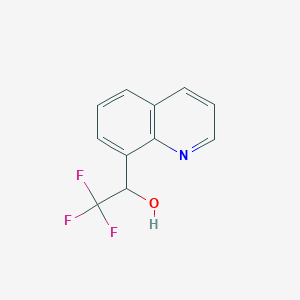
![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
